molecular formula C14H8F3N3O2 B8421807 4-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}benzonitrile

4-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}benzonitrile

Cat. No. B8421807
M. Wt: 307.23 g/mol
InChI Key: WVZVFKDEVIEYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}benzonitrile is a useful research compound. Its molecular formula is C14H8F3N3O2 and its molecular weight is 307.23 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.23 g/mol

IUPAC Name

4-[2-nitro-4-(trifluoromethyl)anilino]benzonitrile

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)10-3-6-12(13(7-10)20(21)22)19-11-4-1-9(8-18)2-5-11/h1-7,19H

InChI Key

WVZVFKDEVIEYGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-bromobenzonitrile (218 mg, 1.2 mmol), 2-nitro-4-(trifluoromethyl)aniline (206 mg, 1.0 mmol), Pd2dba3 (23 mg, 0.025 mmol), PCy2dmab (30 mg, 0.075 mmol), and Cs2CO3 (489 mg) are added to a round bottom flask. The flask is evacuated and filled with nitrogen two times and then left under vacuum for 5 min. After filling with nitrogen, toluene (4 mL Sureseal, degassed with nitrogen for 20 min) is added via syringe and the resultant dark red/black solution is heated to 100° C. with an oil bath. After 18 hr, the solution is cooled to room temperature and excess ethyl acetate is added. After washing with 1M HCl two times, the organic layer is washed with brine, dried over MgSO4, filtered through Celite, and concentrated to give crude material. This solid was purified by flash chromatography to afford 4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}benzonitrile. The yield is 288 mg (94%).
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
489 mg
Type
reactant
Reaction Step One
Quantity
23 mg
Type
catalyst
Reaction Step One

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